molecular formula C10H7N3O3 B1314966 6-(3-Nitrophenyl)pyridazin-3-ol CAS No. 54558-01-9

6-(3-Nitrophenyl)pyridazin-3-ol

Cat. No. B1314966
CAS RN: 54558-01-9
M. Wt: 217.18 g/mol
InChI Key: AFTJTAIZFQQYIN-UHFFFAOYSA-N
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Description

“6-(3-Nitrophenyl)pyridazin-3-ol” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of “6-(3-Nitrophenyl)pyridazin-3-ol” is characterized by a pyridazin-3(2H)-one core with a nitrophenyl group at the 6-position . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

  • Pharmacological Applications

    • Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
    • They are present in some commercially available drugs and agrochemicals .
    • For example, the anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone, and herbicide agents Pyridaben and Norflurazon are some of the therapeutically pyridazine and pyridazinone drugs .
  • Synthesis of New Compounds

    • A general route for the synthesis of a novel class of pyridazin-3-one derivatives has been established by the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .
    • These 2-aminopyridine derivatives undergo smooth reactions with cyanoacetic acid that led to the formation in high yield of a new class of 1,8-naphthyridine derivatives .
  • Agrochemical Applications

    • Various pyridazinone derivatives are well known as agrochemicals .
    • The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
  • Analgesic and Anti-inflammatory Activities

    • Several 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives were synthesized and evaluated as analgesic and anti-inflammatory agents in mice and rats .
    • These compounds were tested using Eddy’s hot plate and the carrageenan-induced hind paw oedema method for the evaluation of analgesic and anti-inflammatory activities .
    • Results showed that some compounds exhibited higher analgesic and anti-inflammatory activities than other remaining compounds .
  • Synthesis of Different Substituted Pyridazinone Derivatives

    • Pyridazin-3-one (pyridazinone ring) and 6-(3’-nitrophenyl)-2,3,4,5- tetrahydro pyridazin-3-one have been used in the synthesis of different pyridazinone derivatives .
    • These derivatives have been utilized in various complex compounds and these compounds exhibited diversified pharmacological activities .
  • PDE-III Inhibitor

    • The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV) .
    • A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .

properties

IUPAC Name

3-(3-nitrophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTJTAIZFQQYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479991
Record name 6-(3-nitrophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Nitrophenyl)pyridazin-3-ol

CAS RN

54558-01-9
Record name 6-(3-nitrophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18 g of 3-nitroacetophenone are converted into the pyridazinone in accordance GWP 1.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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